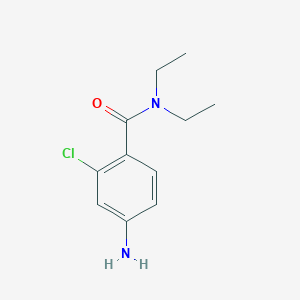
6-chloro-N,N-dimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-chloro-N,N-dimethylpyridin-2-amine” is a chemical compound with the molecular formula C7H9ClN2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a chlorine atom attached at the 6-position and a dimethylamine group attached at the 2-position .Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 156.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Polymerization and Material Science
6-chloro-N,N-dimethylpyridin-2-amine plays a significant role in polymerization processes. It has been found that the presence of 2,6-dimethylpyridine can achieve living cationic polymerization of isobutyl vinyl ether. This process is critical in material science for creating specific polymer structures. The nucleophilic interaction of 2,6-dimethylpyridine is essential for stabilizing the growing carbocation, which is necessary for living polymerization. This highlights the importance of steric crowding around the nitrogen in nucleophilic stabilization of the growing cation in polymerization processes (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).
Chemical Synthesis
This compound is also crucial in the field of chemical synthesis. For instance, it is used in the amination of chloropyrimidines with n-alkylamines. This reaction is vital in creating new chemical compounds, as evidenced by the synthesis of new n-alkylaminopyrimidines. The reaction's rate is influenced by temperature, and this process is significant for predicting optimal conditions for such aminations (Brown & Lyall, 1964). Additionally, microwave-assisted synthesis of 2-(N,N-dimethyl)amine and 2-aminopyridine derivatives from 2-chloro substituted pyridines showcases another application in chemical synthesis without the need for transition-metal catalysts (Samadi et al., 2011).
Pharmaceutical Manufacturing
In pharmaceutical manufacturing, the compound has been utilized in the process development of N-Benzylated Chloropurine. This two-step process involves benzylation and conversion to a methanesulfonic acid salt, demonstrating the compound's role in creating pharmaceutical intermediates (Shi et al., 2015).
Catalyst Systems
This compound is also important in catalysis. For example, it's used in catalyst systems for polymerizing 2,6-dimethylphenol. The study of different aromatic amine ligands with copper(I) chloride, including various aminopyridines, has shown that these systems can be highly effective for synthesis processes, like poly(2,6-dimethyl-1,4-phenylene ether) synthesis (Kim et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-N,N-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMVRODDQDUXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylbenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2917051.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2917052.png)
![2-(Iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B2917055.png)
![4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2917056.png)
![2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2917057.png)
![5-(furan-2-yl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2917062.png)



![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-thiophen-2-ylpyrrolidine](/img/structure/B2917068.png)




